2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features both imidazole and sulfonamide functional groups Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while sulfonamide is a functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles involves the reaction of glyoxal, formaldehyde, and ammonia . The imidazole ring is then functionalized with an ethylsulfonyl group through a nucleophilic substitution reaction.
The next step involves the introduction of the N,N-dimethylbenzenesulfonamide moiety. This can be achieved by reacting the functionalized imidazole with N,N-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions typically require an inert atmosphere and moderate temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as metronidazole and clotrimazole, which also contain the imidazole ring.
Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole, which feature the sulfonamide group.
Uniqueness
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is unique due to the combination of both imidazole and sulfonamide functional groups in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-15(2)22(19,20)13-6-4-3-5-12(13)21(17,18)10-9-16-8-7-14-11-16/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWCTFOEBCBGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)CCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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